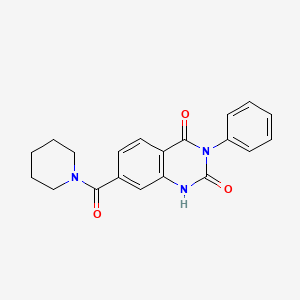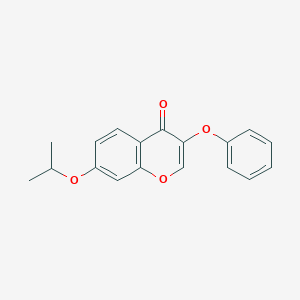![molecular formula C17H15FN2O5 B5762106 3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5762106.png)
3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate, also known as NBD-F, is a fluorescent probe that has been widely used in scientific research. It is a small molecule that can be easily incorporated into various biological systems, allowing researchers to study different biochemical and physiological processes.
Mechanism of Action
3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate works by emitting fluorescence when exposed to light of a specific wavelength. This fluorescence can be used to monitor changes in the environment of the probe, such as changes in pH or the presence of other molecules. The mechanism of action of 3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate is based on the principle of fluorescence resonance energy transfer (FRET), which allows researchers to measure the distance between two fluorescent probes.
Biochemical and Physiological Effects
3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate has been shown to have minimal effects on the biochemical and physiological processes that it is used to study. It is non-toxic and does not interfere with the normal functioning of cells or tissues. However, it should be noted that the use of any probe in scientific research may have some effects on the system being studied, and caution should always be exercised.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate is its versatility. It can be used in a wide range of biological systems and can be easily incorporated into different molecules. It is also relatively easy to use and can provide valuable information about the system being studied. However, one of the limitations of 3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate is its sensitivity to photobleaching, which can limit its usefulness in long-term experiments.
Future Directions
There are several future directions for the use of 3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate in scientific research. One potential area of research is the development of new probes that are more resistant to photobleaching and can be used in long-term experiments. Another area of research is the development of probes that can be used to study specific biological processes or molecules, such as the trafficking of specific proteins or lipids within cells. Finally, 3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate could be used in combination with other probes or techniques to provide a more complete understanding of the system being studied.
Synthesis Methods
The synthesis of 3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate involves several steps, including the reaction of 3-nitrobenzyl bromide with diethyl malonate, followed by the reaction with 4-fluoroaniline. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and membrane dynamics. It has also been used to label and track cells, as well as to study the trafficking of proteins and lipids within cells.
properties
IUPAC Name |
(3-nitrophenyl)methyl 4-(4-fluoroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5/c18-13-4-6-14(7-5-13)19-16(21)8-9-17(22)25-11-12-2-1-3-15(10-12)20(23)24/h1-7,10H,8-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIWKVOIBFZASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)


![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5762057.png)
![1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5762068.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)
![2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5762075.png)
![2-[(4-methylphenyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5762079.png)


![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)